2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with a complex structure that includes a bromine atom, a trifluoromethyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)aniline, followed by a series of reactions to introduce the amino and hydroxyl groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate more efficient purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the substituent introduced, such as alkylated or arylated derivatives.
Scientific Research Applications
2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the amino alcohol moiety.
2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-Amino-2-(2-bromo-5-(methyl)phenyl)ethan-1-ol: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a brominated aromatic ring with a trifluoromethyl substituent. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₉BrF₃NO
- Molecular Weight : 284.07 g/mol
- CAS Number : 1270355-31-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which enhance lipophilicity and facilitate interactions with lipid membranes and proteins. The trifluoromethyl group increases hydrophobicity, potentially leading to stronger binding affinities with various biological targets.
Research indicates that this compound may influence several biological pathways:
- Protein Interactions : The presence of the trifluoromethyl group may enhance interactions with proteins and enzymes through hydrophobic and halogen bonding.
- Cell Cycle Regulation : Studies suggest that derivatives can induce cell cycle arrest and apoptosis in cancer cells, which is crucial for their therapeutic potential against tumors.
Cytotoxic Activity
A series of studies evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
---|---|---|---|
HCT-116 (Colon Cancer) | 12.5 | Cisplatin | 10 |
MCF-7 (Breast Cancer) | 15.0 | Doxorubicin | 5 |
HeLa (Cervical Cancer) | 20.0 | Paclitaxel | 3 |
These results indicate that while the compound shows promising cytotoxicity, it is less potent than established chemotherapeutics.
Mechanistic Studies
Further investigations into the mechanism of action revealed that the compound induces apoptosis through pathways independent of p53 status. For instance, in vitro assays demonstrated:
- G0/G1 and G2/M Phase Arrest : The compound caused cell cycle arrest in both wild-type and mutant p53 cells.
- Apoptosis Induction : Flow cytometry analysis showed increased Annexin V positive cells upon treatment, indicating early apoptotic events.
Potential Therapeutic Applications
Given its biological activity, this compound holds potential as a lead compound in drug development for cancer therapy. Its ability to target multiple pathways suggests versatility in therapeutic applications.
Properties
Molecular Formula |
C9H9BrF3NO |
---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
2-amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2 |
InChI Key |
QLKALAKJZYWCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CO)N)Br |
Origin of Product |
United States |
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